molecular formula C13H18N2O4 B1602776 Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate CAS No. 327046-67-3

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B1602776
CAS No.: 327046-67-3
M. Wt: 266.29 g/mol
InChI Key: WZDQSJQQRFYYPK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of benzoic acid, featuring both an amino group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then reacted with methyl 3-amino-4-hydroxybenzoate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production under controlled conditions, improving yield and reducing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in peptide coupling reactions, forming amide bonds with carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates.

    Deprotection Reactions: The major product is the free amine derivative.

    Coupling Reactions: The major products are amides or peptides.

Scientific Research Applications

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-hydroxybenzoate: Lacks the Boc protection, making it less stable in certain reactions.

    Methyl 4-aminobenzoate: Similar structure but without the Boc protection, leading to different reactivity.

    tert-Butyl 4-aminobenzoate: Contains a tert-butyl group instead of a methyl group, affecting its solubility and reactivity.

Uniqueness

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is unique due to the presence of both an amino group and a Boc-protected amino group. This dual functionality allows for selective reactions and provides stability during synthetic processes, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDQSJQQRFYYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595206
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327046-67-3
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327046-67-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from the methyl 3-nitro-4-((tert-butoxycarbonyl)amino)benzoate (Example A4; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (71%), MS (EI) 267 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
71%

Synthesis routes and methods II

Procedure details

Part 1. To a solution of methyl 4-[(tert-butoxy)carbonylamino]-3-nitrobenzoate (0.44 g, 1.5 mmol) in methanol (2 mL), ethyl acetate (3 mL) and triethylamine (0.21 mL, 1.5 mmol) was added 10% Pd on carbon (159 mg, 0.15 mmol). The reaction mixture was hydrogenated under 1 atm H2 for 3.5 hours, filtered, and concentrated in vacuo to yield methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate (0.40 g, 99%) as a white solid. ES-MS (M+H—C4H8)+=211.1.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
159 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

4-tert-Butoxycarbonylamino-3-nitrobenzoic acid methyl ester (1.11 g, 3.75 mmol) was dissolved in ethyl acetate-methanol (1:1) (30 ml). Next, 10% palladium-carbon powder (200 mg, 5 mol %) was added to the aqueous solution under a nitrogen atmosphere, and the mixture was stirred overnight under a hydrogen atmosphere. The reaction mixture was filtered with celite, and the filtrate was concentrated under reduced pressure to obtain 3-amino-4-tert-butoxycarbonylaminobenzoic acid methyl ester. The compound was identified by LC-MS.
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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